BenchChemオンラインストアへようこそ!

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Adenosine Receptor A2A Antagonist Receptor Selectivity

This 4-arylthieno[3,2-d]pyrimidine is a verified, potent human adenosine A2A receptor antagonist (CHEMBL253753). The specific 2-thienyl moiety at the 4-position is structurally essential for its selectivity profile over A1, A2B, and A3 subtypes—a property not replicated by generic phenyl or furyl analogs. The reactive 2-chloro handle enables efficient SNAr derivatization for focused library synthesis targeting Parkinson's disease and oncology pathways. Procure this exact isomer to ensure pharmacological relevance and avoid the risk of total activity loss associated with incorrect substitution patterns.

Molecular Formula C10H5ClN2S2
Molecular Weight 252.7 g/mol
Cat. No. B1387085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Molecular FormulaC10H5ClN2S2
Molecular Weight252.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl
InChIInChI=1S/C10H5ClN2S2/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H
InChIKeyGFDPXLUZWJSHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-: A Core Heterocyclic Scaffold for Selective Adenosine A2A Receptor Antagonism


Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- (CAS 443147-52-2, CHEMBL253753) is a heterocyclic small molecule characterized by a thieno[3,2-d]pyrimidine core with a chloro substituent at the 2-position and a 2-thienyl group at the 4-position [1]. It is classified as a discovery agent and is documented in authoritative databases for its potent and selective antagonism of the human adenosine A2A receptor (AA2AR) [2][3]. This compound serves as a key starting material and a representative member of the 4-arylthieno[3,2-d]pyrimidine class, which has been explored for therapeutic applications in Parkinson's disease and oncology due to the role of A2A receptors in modulating dopaminergic and immune signaling pathways [4].

Why Analogs Cannot Replace Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- in Targeted Adenosine A2A Receptor Research


The substitution pattern of thieno[3,2-d]pyrimidines is a critical determinant of receptor subtype selectivity. Generic substitution of Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- with a similar 4-aryl analog, such as a phenyl or furyl derivative, or a different isomer like thieno[2,3-d]pyrimidine, risks a complete loss of the desired pharmacological profile [1]. The 2-chloro group is essential for further chemical derivatization via nucleophilic aromatic substitution (SNAr), enabling the creation of focused libraries [2]. More importantly, the specific 2-thienyl moiety at the 4-position is a key structural feature that confers the compound's high degree of selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, A3), a property not shared by all in-class molecules [3]. The quantitative evidence below demonstrates that this specific substitution pattern results in a distinct binding affinity and selectivity profile that is not achievable with close structural analogs, making targeted procurement essential for reproducible and meaningful research outcomes.

Quantitative Differentiation Evidence for Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- Against Closest Analogs and Alternatives


Comparative Selectivity for Adenosine A2A vs. A1 Receptor Subtypes

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- demonstrates a quantifiable selectivity for the human adenosine A2A receptor over the A1 receptor. In cross-study comparison, its selectivity ratio is significantly higher than that of the classic A2A antagonist ZM241385, which is known for its high potency but less favorable selectivity profile [1]. The target compound exhibits a pKi of 6.41 for A2A and 5.69 for A1, resulting in a 5.2-fold selectivity for A2A [2]. This contrasts with ZM241385, which in comparable binding assays demonstrates only a 2.6-fold selectivity for A2A over A1 [1]. This enhanced selectivity profile is a key differentiating factor for research applications requiring minimal off-target A1 receptor engagement.

Adenosine Receptor A2A Antagonist Receptor Selectivity Parkinson's Disease

Differentiation in Kinase Inhibition Selectivity vs. Other Thieno[3,2-d]pyrimidine-Derived Kinase Inhibitors

While Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- is primarily characterized as an A2A antagonist, the thieno[3,2-d]pyrimidine scaffold is also a privileged structure in kinase drug discovery. In contrast to highly optimized, multi-substituted kinase inhibitors derived from this scaffold, such as compound 46 which shows 4-fold higher JAK1 activity (IC50 = 0.022 µM) relative to AZD4205, the target compound's simple 2-chloro-4-(2-thienyl) substitution pattern provides a clean, functionalizable core that allows researchers to systematically explore structure-activity relationships (SAR) without the confounding effects of a pre-optimized kinase inhibitor pharmacophore [1][2]. This is a critical distinction for synthetic chemists, as the 2-chloro group provides a direct handle for SNAr reactions, enabling the introduction of diverse amine substituents to probe kinase selectivity or receptor affinity [3].

Kinase Inhibitor JAK1 Chemical Biology Oncology

In Vivo Pharmacological Relevance vs. Structurally Divergent A2A Antagonists

The 4-arylthieno[3,2-d]pyrimidine class, to which Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- belongs, has been demonstrated to have promising in vivo activity in models of Parkinson's disease [1]. This contrasts with the clinical benchmark istradefylline, which, while effective in humans, has a distinct xanthine-derived chemical structure and a different binding mode [2]. The target compound serves as a key representative of a non-xanthine chemotype that can overcome the pharmacokinetic limitations or adverse effect profiles sometimes associated with xanthine-based A2A antagonists. The in vivo efficacy of this chemotype is supported by data showing that close analogs within the 4-arylthieno[3,2-d]pyrimidine series demonstrate significant oral activity in rodent models of Parkinson's disease, providing a level of in vivo validation that is absent for many other uncharacterized A2A antagonist scaffolds.

In Vivo Pharmacology Parkinson's Disease A2A Antagonist Drug Discovery

Optimal Application Scenarios for Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- Based on Quantitative Evidence


Focused Library Synthesis for Structure-Activity Relationship (SAR) Studies on A2A Antagonists

The well-characterized A2A selectivity profile of the 4-arylthieno[3,2-d]pyrimidine scaffold makes this compound an ideal starting point for synthesizing focused libraries. The 2-chloro group serves as a primary synthetic handle for introducing diverse amine substituents via nucleophilic aromatic substitution (SNAr) to systematically probe and optimize receptor affinity and selectivity [1]. This allows researchers to rapidly explore chemical space around the validated A2A pharmacophore, with the goal of improving upon the baseline selectivity of the parent compound, which already shows a favorable 5.2-fold selectivity over the A1 receptor [2].

Synthesis of Bifunctional and Dual-Target Inhibitor Precursors

Thieno[3,2-d]pyrimidine derivatives have been successfully engineered as bifunctional inhibitors targeting both PI3Kδ and BET bromodomains [3]. The target compound, with its reactive 2-chloro and functionalizable 4-thienyl groups, provides a versatile core for constructing such dual-action molecules. Its use can expedite the development of novel chemical probes for complex diseases like aggressive B-cell lymphomas, where a synergistic effect from concomitant inhibition of two pathways is hypothesized [3].

Development of Selective Probes for JAK1-Dependent Signaling

The thieno[3,2-d]pyrimidine core is a recognized scaffold for designing selective kinase inhibitors, as evidenced by the discovery of compound 46, which exhibits 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 µM) relative to a benchmark compound [4]. By using Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- as a starting material, medicinal chemists can leverage the SAR insights from these studies to design and synthesize novel analogs with the aim of achieving high selectivity for JAK1 over other JAK family kinases, thereby mitigating potential toxicity associated with pan-JAK inhibition [4].

Preparation of Non-Xanthine A2A Antagonists for In Vivo Proof-of-Concept Studies

Given the demonstrated in vivo activity of the 4-arylthieno[3,2-d]pyrimidine class in Parkinson's disease models [1], this compound is a strategic choice for preparing analogs for preclinical efficacy studies. It offers a path to developing A2A antagonists that are structurally distinct from the FDA-approved xanthine derivative istradefylline, potentially offering advantages in pharmacokinetics, brain penetration, or an improved off-target profile. Procuring this specific building block enables researchers to build upon a chemotype with established in vivo relevance, increasing the likelihood of identifying a candidate suitable for advancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.